![molecular formula C17H13NO2 B11852666 [1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl- CAS No. 204459-33-6](/img/structure/B11852666.png)
[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline is a complex organic compound with the molecular formula C17H13NO2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline typically involves multiple steps. One common route starts with the chloromethylation of dibenzo[b,e][1,4]dioxin, followed by a series of reactions to form the desired tetracyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline include other isoquinoline derivatives, such as:
Benz[g]isoquinoline-5,10-dione: Known for its antibacterial and antifungal activities.
[1,4]benzodioxino[2,3-g]isoquinoline: Another derivative with similar structural features.
The uniqueness of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoquinoline derivatives .
Propriétés
Numéro CAS |
204459-33-6 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NO2/c1-10-12-7-8-18-9-13(12)11(2)17-16(10)19-14-5-3-4-6-15(14)20-17/h3-9H,1-2H3 |
Clé InChI |
GOLRTZAKBMGUEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=CC2=C(C3=C1OC4=CC=CC=C4O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


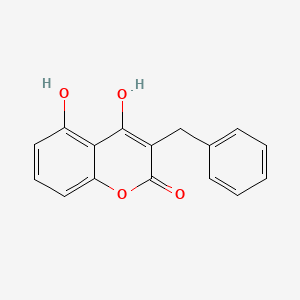
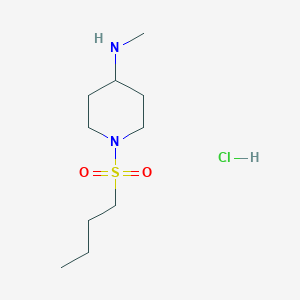

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

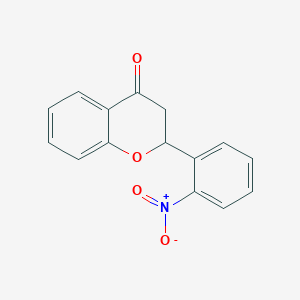
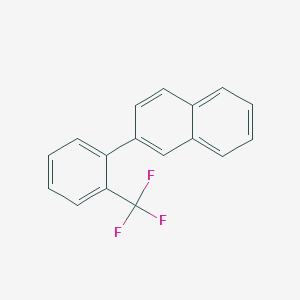
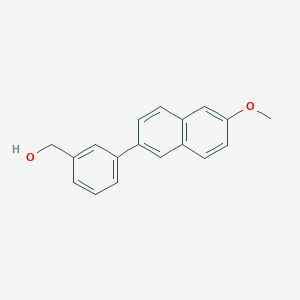
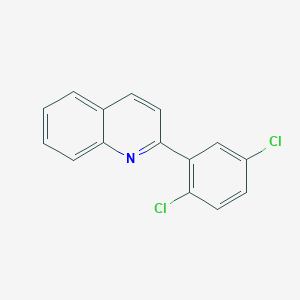
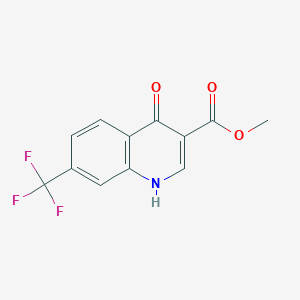
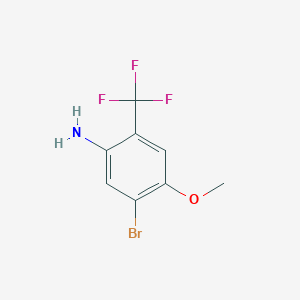


![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)
